5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine
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Overview
Description
5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine typically involves the cyclization of β-hydroxy amides using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents facilitate the formation of the oxazole ring under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as serotonin receptors (5-HT1A and 5-HT2A). These interactions can modulate neurotransmitter activity, leading to various physiological effects . The compound’s ability to bind to these receptors is a key factor in its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: A related compound with similar psychoactive properties.
5-Methoxy-N,N-dimethylindole: Another structurally similar compound with distinct biological activities.
Uniqueness
5-Methoxy-N,N-dimethyl-1,3-oxazol-2-amine is unique due to its oxazole ring structure, which imparts different chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
918826-85-4 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
5-methoxy-N,N-dimethyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H10N2O2/c1-8(2)6-7-4-5(9-3)10-6/h4H,1-3H3 |
InChI Key |
VCIKQGRHTAMSHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(O1)OC |
Origin of Product |
United States |
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